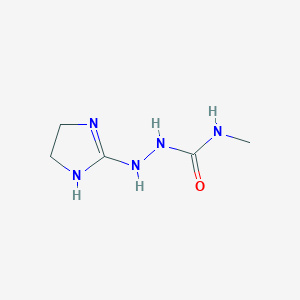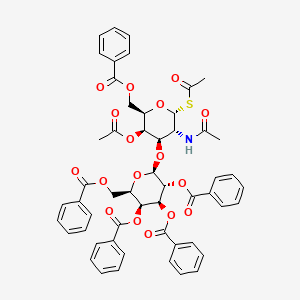![molecular formula C24H12F42NO4P B12834870 Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
Ammonium Bis[PerfluoroDecylEthyl]Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium Bis[PerfluoroDecylEthyl]Phosphate is a unique compound characterized by its perfluorinated alkyl chains and phosphate group. This compound is known for its exceptional chemical stability and unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis[PerfluoroDecylEthyl]Phosphate typically involves the reaction of perfluorodecylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium Bis[PerfluoroDecylEthyl]Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common due to the stability of the perfluorinated chains.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or ozone.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions include perfluorinated carboxylic acids, substituted phosphates, and various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium Bis[PerfluoroDecylEthyl]Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance lubricants, coatings, and fire retardants.
Mécanisme D'action
The mechanism of action of Ammonium Bis[PerfluoroDecylEthyl]Phosphate involves its interaction with molecular targets through its phosphate group and perfluorinated chains. The phosphate group can form hydrogen bonds and electrostatic interactions, while the perfluorinated chains provide hydrophobic interactions. These interactions can influence the behavior of proteins, lipids, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium Bis[PerfluoroOctylEthyl]Phosphate
- Ammonium Bis[PerfluoroHexylEthyl]Phosphate
- Ammonium Bis[PerfluoroButylEthyl]Phosphate
Uniqueness
Ammonium Bis[PerfluoroDecylEthyl]Phosphate is unique due to its longer perfluorinated alkyl chains, which provide enhanced hydrophobicity and chemical stability compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring extreme chemical resistance and stability.
Propriétés
Formule moléculaire |
C24H12F42NO4P |
|---|---|
Poids moléculaire |
1207.3 g/mol |
Nom IUPAC |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-2-yl) phosphate |
InChI |
InChI=1S/C24H9F42O4P.H3N/c1-3(5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)21(57,58)23(61,62)63)69-71(67,68)70-4(2)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(55,56)22(59,60)24(64,65)66;/h3-4H,1-2H3,(H,67,68);1H3 |
Clé InChI |
VUHXJBDHIBTNFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)


![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)



![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)

![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)


